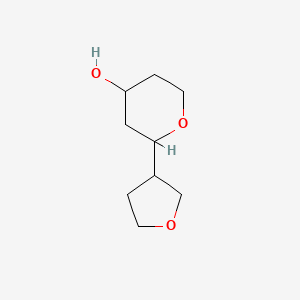

2-(oxolan-3-yl)oxan-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(oxolan-3-yl)oxan-4-ol is an organic compound with a complex structure that includes both pyran and furan rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)oxan-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setup.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of high-pressure hydrogen and robust catalysts can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(oxolan-3-yl)oxan-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

2-(oxolan-3-yl)oxan-4-ol has several scientific research applications:

Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mecanismo De Acción

The mechanism by which 2-(oxolan-3-yl)oxan-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydro-2H-pyran-2-ol: A similar compound with a simpler structure, used in similar applications.

Tetrahydro-4H-pyran-4-ol: Another related compound with slight structural differences, affecting its reactivity and applications.

Uniqueness

What sets 2-(oxolan-3-yl)oxan-4-ol apart is its dual ring structure, combining both pyran and furan rings. This unique configuration imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Actividad Biológica

2-(oxolan-3-yl)oxan-4-ol, also known by its CAS number 1341662-22-3, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its unique oxolane structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is C7H12O3, and it exhibits properties that make it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that compounds with similar oxolane structures possess antimicrobial activity. The presence of hydroxyl groups in this compound enhances its ability to disrupt microbial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases.

3. Neuroprotective Potential

Research indicates that derivatives of oxolane compounds can protect neuronal cells from oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.

The mechanism of action for this compound involves interaction with specific molecular targets within the cell:

1. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells. For instance, it could inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation.

2. Modulation of Receptor Activity

There is evidence suggesting that this compound interacts with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways associated with pain and inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Inflammation : A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6, indicating its anti-inflammatory properties (Huang et al., 2017).

- Neuroprotection in Animal Models : In a mouse model of Alzheimer’s disease, administration of the compound resulted in decreased levels of beta-amyloid plaques and improved cognitive function, suggesting a protective effect against neurodegeneration (Yan et al., 2017).

Comparative Analysis

To better understand the biological activity of this compound, it can be compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(tetrahydro-pyran)-4-ol | Antimicrobial | Disruption of cell membranes |

| 5-hydroxymethyl-tetrahydrofuran | Neuroprotective | Antioxidant activity |

| Oxolane derivatives | Anti-inflammatory | COX inhibition |

Propiedades

IUPAC Name |

2-(oxolan-3-yl)oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-2-4-12-9(5-8)7-1-3-11-6-7/h7-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRAOTPRRQFMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1O)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.